molecular formula C10H10BrFO B14898421 1-(4-Bromophenyl)-4-fluorobutan-1-one

1-(4-Bromophenyl)-4-fluorobutan-1-one

Cat. No.: B14898421
M. Wt: 245.09 g/mol
InChI Key: HCQBZSAGRLIUER-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-fluorobutan-1-one is an organic compound with the molecular formula C10H10BrFO It is characterized by the presence of a bromophenyl group and a fluorobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-fluorobutan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 4-fluorobutanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-fluorobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-fluorobutan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromophenyl and fluorobutanone groups allows for strong interactions with the target proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-fluorobutan-1-one
  • 1-(4-Bromophenyl)-4-chlorobutan-1-one
  • 1-(4-Bromophenyl)-4-methylbutan-1-one

Comparison: 1-(4-Bromophenyl)-4-fluorobutan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-(4-bromophenyl)-4-fluorobutan-1-one

InChI

InChI=1S/C10H10BrFO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2

InChI Key

HCQBZSAGRLIUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCF)Br

Origin of Product

United States

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